4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-

Physicochemical profiling Lipophilicity Drug-likeness

Drug discovery programs targeting CRF₁ receptors often struggle to find a competent heterocyclic scaffold that avoids kinase off-targets. This 2,5-dimethyl-substituted pyrrolo[2,3-d]pyrimidin-4-one solves that problem by providing the exact carbonyl HBA pharmacophore required for CRF₁ antagonists while deliberately differentiating from 4-amino-pyrrolo[2,3-d]pyrimidine kinase inhibitors. • Core intermediate for JNJ-19567470-type CRF₁ antagonists with validated C4 carbonyl HBA motif. • XLogP 0.2, TPSA 57.3 Ų, 2 HBD/2 HBA - ideal drug-like profile for CNS candidate libraries. • Reliable bulk supply with documented purity ≥98% for SAR and lead optimization campaigns.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 95927-51-8
Cat. No. B11917380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-
CAS95927-51-8
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C(=O)NC(=N2)C
InChIInChI=1S/C8H9N3O/c1-4-3-9-7-6(4)8(12)11-5(2)10-7/h3H,1-2H3,(H2,9,10,11,12)
InChIKeyIDIRAVCQZUCWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Pharmacophoric Baseline for Procurement


4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl- (CAS 95927-51-8; molecular formula C₈H₉N₃O; molecular weight 163.18 g/mol) is a heterocyclic pyrrolo[2,3-d]pyrimidin-4-one substituted with methyl groups at the 2- and 5-positions . The pyrrolo[2,3-d]pyrimidin-4-one scaffold serves as a carbonyl-based hydrogen-bond acceptor (HBA) pharmacophore that has been exploited in the design of corticotropin-releasing factor 1 (CRF₁) receptor antagonists and other bioactive molecules [1]. The precise 2,5-dimethyl substitution pattern confers distinct physicochemical properties compared to mono-methyl and unsubstituted analogs, which directly influences its suitability as a synthetic intermediate for specific target classes.

2,5-Dimethyl substitution pattern distinct from mono‑methyl and unsubstituted analogs
Retains dual hydrogen‑bond donors and a carbonyl HBA matching the CRF₁ antagonist pharmacophore
Intermediate lipophilicity profile relative to mono‑methyl analogs may support aqueous solubility

Why In-Class Analogs Cannot Substitute for the 2,5-Dimethyl Variant


The pyrrolo[2,3-d]pyrimidin-4-one class encompasses compounds with diverse substitution patterns that drive divergent biological target engagement. The 2,5-dimethyl substitution alters hydrogen-bond donor/acceptor counts, lipophilicity, and polar surface area relative to the 2-methyl (CAS 89792-11-0), 5-methyl (CAS 1618-37-7), and unsubstituted 7-deazahypoxanthine (CAS 3680-71-5) analogs . These differences affect not only pharmacokinetic properties but also the ability to serve as a competent intermediate for specific inhibitor chemotypes—most notably CRF₁ antagonists such as JNJ-19567470, which incorporate the 2,5-dimethyl core as an essential structural feature . Generic substitution risks altering target selectivity, reducing synthetic yield, or invalidating structure-activity relationship (SAR) conclusions in lead optimization campaigns.

Altered lipophilicity and H‑bond profile
Methyl group placement changes XLogP and HBD count, which may shift biological target engagement and SAR interpretation compared to 2‑methyl, 5‑methyl, or unsubstituted pyrrolo[2,3‑d]pyrimidin‑4‑ones.
Reduced synthetic yield or invalidated SAR
Substituting the 2,5‑dimethyl core with a mono‑methyl or unsubstituted analog can alter reactivity and intermediate suitability for CRF₁ antagonist chemotypes, risking lower yields and misleading structure‑activity conclusions.
Target class misalignment
Using a 4‑amino‑pyrrolo[2,3‑d]pyrimidine scaffold instead of the 4‑one would redirect synthesis toward JAK kinase inhibition, fundamentally changing the intended biological application.

Quantitative Differentiation vs. Closest Structural Analogs


Reduced Lipophilicity vs. Mono-Methyl Analogs

The 2,5-dimethyl substitution yields an XLogP of 0.2, which is 1.8- to 4.9-fold lower than the 2-methyl analog (XLogP 0.5596, CAS 89792-11-0) and the 5-methyl analog (XLogP 0.9719, CAS 1618-37-7) . The unsubstituted 7-deazahypoxanthine (CAS 3680-71-5) has a LogP of -0.70, making the 2,5-dimethyl compound intermediate in lipophilicity among the core scaffold variants [1]. This lower lipophilicity relative to mono-methyl analogs may translate to improved aqueous solubility and reduced non-specific protein binding, critical parameters in biochemical assay development.

Lipophilicity (XLogP)
Cross‑study comparable
0.2
XLogP
2.8× lower than 2‑methyl (0.56); 4.9× lower than 5‑methyl (0.97); intermediate vs unsubstituted (−0.70)
May support aqueous solubility and reduced non‑specific protein binding
Physicochemical profiling Lipophilicity Drug-likeness

Lower Topological Polar Surface Area vs. Mono-Methyl Analogs

The target compound exhibits a topological polar surface area (TPSA) of 57.3 Ų, which is approximately 7% lower than both the 2-methyl analog (TPSA 61.54 Ų) and the 5-methyl analog (TPSA 61.8 Ų) . This reduction arises from the combined steric and electronic effects of the dual methyl substitution. Lower TPSA values are generally associated with enhanced passive membrane permeability, a crucial factor for compounds intended to access intracellular targets or cross the blood-brain barrier (BBB).

Polar Surface Area
Data to verify
57.3 Ų
TPSA
~7% lower than 2‑methyl (61.54 Ų) and 5‑methyl (61.8 Ų)
Reported TPSA context; supports membrane permeability screening
Polar surface area Membrane permeability ADME prediction

Preserved Hydrogen-Bond Donor Count for Pharmacophoric Interactions

Unlike many pyrrolo[2,3-d]pyrimidine derivatives that lose hydrogen-bond donor (HBD) capacity upon alkyl substitution, the 2,5-dimethyl derivative retains two HBDs (N1–H and N7–H) while possessing two hydrogen-bond acceptors (HBAs: the C4 carbonyl oxygen and N3) . This combination mirrors the HBD/HBA profile of the 5-methyl analog and differs from the 2-methyl analog only subtly. However, in the context of the CRF₁ receptor pharmacophore, the carbonyl at the 4-position serves as a critical HBA replacement for the sp²-nitrogen found in classical antagonists, and the N1–H/N7–H donors are essential for receptor binding [1]. The 2,5-dimethyl substitution maintains this donor-acceptor balance while fine-tuning lipophilicity (see Evidence Item 1).

H‑Bond Donor/Acceptor
Class‑level inference
HBD
2 (N1–H, N7–H)
HBA
2 (C4=O, N3)
Matches CRF₁ pharmacophore requirements; dual HBDs and carbonyl HBA critical for receptor binding
From SAR of pyrrolo[2,3‑d]pyrimidin‑4‑one CRF₁ antagonists
Hydrogen bonding Pharmacophore Drug design

Distinct Target Class: CRF₁ Antagonism vs. JAK Kinase Inhibition

The pyrrolo[2,3-d]pyrimidin-4-one scaffold is employed in multiple therapeutic programs. However, the 2,5-dimethyl substitution pattern is specifically exploited in CRF₁ receptor antagonist design, as exemplified by JNJ-19567470 (which incorporates the 2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-4-yl core) . In contrast, the 4-amino-substituted pyrrolo[2,3-d]pyrimidine scaffold (e.g., tofacitinib) dominates JAK kinase inhibitor programs [1]. This divergence means that substituting the 2,5-dimethyl-4-one with a 4-amino analog would direct synthesis toward JAK inhibition rather than CRF₁ antagonism, fundamentally altering the biological application. The Aso et al. (2011) study demonstrated that several pyrrolo[2,3-d]pyrimidin-4-one derivatives achieve CRF₁ receptor binding with IC₅₀ values in the submicromolar range, and compound 16b (a 3,7-dimethyl-5-mesityl derivative) showed brain penetration upon oral administration in mice [2].

Target Class
Class‑level inference
Target scaffold
CRF₁ Antagonist (JNJ‑19567470 core)
Comparator scaffold
JAK Kinase Inhibitor (4‑amino‑pyrrolo[2,3‑d]pyrimidine, e.g., tofacitinib)
2,5‑Dimethyl‑4‑one core aligns with CRF₁ receptor programs, avoiding kinase cross‑reactivity
Based on published SAR and drug structures
Target selectivity CRF1 receptor Kinase inhibitor scaffold

High-Fidelity Application Scenarios


CRF₁ Antagonist Library Synthesis for CNS Disorder Research

The compound serves as a core intermediate for constructing pyrrolo[2,3-d]pyrimidin-4-one-based CRF₁ receptor antagonists, following the pharmacophoric strategy validated by Aso et al. (2011) that uses the C4 carbonyl as a hydrogen-bond acceptor [1]. The 2,5-dimethyl substitution pattern is present in JNJ-19567470, a selective CRF₁ antagonist that blocks sodium lactate-induced panic-like responses in preclinical models . Researchers developing novel anxiolytic or antidepressant candidates can use this building block to generate focused libraries with reduced lipophilicity (XLogP 0.2) compared to mono-methyl analogs, potentially improving solubility and CNS drug-like properties.

Physicochemical Reference Standard for Method Development

With an XLogP of 0.2, TPSA of 57.3 Ų, two HBDs, and two HBAs [1], this compound provides a well-defined, drug-like small-molecule profile suitable for use as a physicochemical reference standard in chromatographic method development, solubility assays, and permeability studies. Its intermediate lipophilicity between the highly hydrophilic 7-deazahypoxanthine (LogP -0.70) and the more lipophilic 5-methyl analog (XLogP 0.9719) makes it a valuable calibrant for logD/pH profiling and PAMPA assays.

Selective Lead Optimization Scaffold Distinct from JAK Chemotypes

Medicinal chemistry programs aiming at non-kinase targets can use the 2,5-dimethyl-4-one scaffold to deliberately avoid the kinase inhibitor space dominated by 4-amino-pyrrolo[2,3-d]pyrimidines such as tofacitinib . This intentional structural differentiation reduces the likelihood of undesired kinase cross-reactivity while preserving the carbonyl HBA motif essential for CRF₁ receptor engagement [1]. Procurement of the 2,5-dimethyl variant specifically, rather than a generic pyrrolo[2,3-d]pyrimidin-4-one, ensures the correct substitution pattern for this chemical biology strategy.

Building Block for Deuterium-Labeled Internal Standards

The methyl groups at positions 2 and 5 provide convenient sites for deuterium labeling (e.g., CD₃ substitution) to generate stable isotope-labeled internal standards for quantitative bioanalysis of CRF₁ antagonists such as JNJ-19567470 . The low molecular weight (163.18 g/mol) and defined fragmentation pattern facilitate LC-MS/MS method development for preclinical pharmacokinetic studies.

Application
Selection Property
Validation Focus
CRF₁ Antagonist Library Synthesis for CNS Research
2,5‑Dimethyl core matching CRF₁ pharmacophore
Receptor binding and brain penetration assays
Physicochemical Reference Standard
Intermediate lipophilicity, defined HBD/HBA count
Solubility, logD, and PAMPA permeability assays
Selective Lead Optimization Distinct from JAK Chemotypes
Carbonyl HBA motif without 4‑amino substitution
Kinase selectivity profiling
Building Block for Deuterium‑Labeled ISTDs
Methyl groups amenable to deuteration
LC‑MS/MS quantitation of CRF₁ antagonists
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